1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026019
InChI:
InChI=1S/C22H19N3O2/c1-16-12-17(2)25(22(26)21(16)13-23)24-14-18-8-10-20(11-9-18)27-15-19-6-4-3-5-7-19/h3-12,14H,15H2,1-2H3/b24-14+
SMILES:
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C
Molecular Formula:
C22H19N3O2
Molecular Weight:
357.4 g/mol
1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS No.:
Cat. No.: VC1026019
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 4,6-dimethyl-2-oxo-1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C22H19N3O2/c1-16-12-17(2)25(22(26)21(16)13-23)24-14-18-8-10-20(11-9-18)27-15-19-6-4-3-5-7-19/h3-12,14H,15H2,1-2H3/b24-14+ |
| Standard InChI Key | ACTDQRKVTMDEAV-ZVHZXABRSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C |
| SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator